molecular formula C21H21N3O3 B2409568 N1-(4-methylbenzyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide CAS No. 898462-07-2

N1-(4-methylbenzyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide

Cat. No.: B2409568
CAS No.: 898462-07-2
M. Wt: 363.417
InChI Key: PTUYRXMLNADWBT-UHFFFAOYSA-N
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Description

N1-(4-methylbenzyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide is a useful research compound. Its molecular formula is C21H21N3O3 and its molecular weight is 363.417. The purity is usually 95%.
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Properties

IUPAC Name

N-[(4-methylphenyl)methyl]-N'-(11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O3/c1-13-2-4-14(5-3-13)12-22-20(26)21(27)23-17-10-15-6-7-18(25)24-9-8-16(11-17)19(15)24/h2-5,10-11H,6-9,12H2,1H3,(H,22,26)(H,23,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTUYRXMLNADWBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C(=O)NC2=CC3=C4C(=C2)CCN4C(=O)CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(4-methylbenzyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide is a compound of interest due to its potential biological activities, particularly in the context of anticoagulant properties and its interaction with various biological targets. This article delves into the synthesis, biological activity, and structure-activity relationship (SAR) of this compound.

Synthesis and Structural Characteristics

The synthesis of this compound involves several steps that typically include the formation of the pyrroloquinoline core followed by functionalization at the nitrogen positions. The compound's structure can be represented as follows:

C20H22N4O3\text{C}_{20}\text{H}_{22}\text{N}_{4}\text{O}_{3}

This indicates a complex molecular framework that contributes to its biological activity.

Anticoagulant Activity

Recent studies have highlighted the anticoagulant properties of derivatives related to pyrrolo[3,2,1-ij]quinoline compounds. For instance:

  • Inhibition of Coagulation Factors : The compound has been shown to inhibit coagulation factors Xa and XIa. In vitro assays demonstrated that certain derivatives exhibited IC50 values as low as 2 µM for factor XIa inhibition and 3.68 µM for factor Xa inhibition . This suggests a promising potential for developing new anticoagulant therapies.

Structure-Activity Relationship (SAR)

The SAR studies conducted on related compounds indicate that modifications to the pyrroloquinoline structure significantly influence biological activity. Key findings include:

  • Substituent Effects : Variations in substituents at specific positions (C6, C8) on the pyrroloquinoline moiety have been correlated with enhanced inhibitory activity against coagulation factors. For example, compounds with bulky hydrophobic groups showed increased potency due to better interaction with the active sites of target proteins .

Research Findings

A comprehensive analysis of various studies reveals consistent findings regarding the biological activity of this compound:

Study Biological Activity IC50 Values
Study 1Factor Xa Inhibition3.68 µM
Study 2Factor XIa Inhibition2 µM
Study 3General Anticoagulant ActivityVarious values reported

Case Studies

Several case studies have documented the effectiveness of this compound in inhibiting coagulation pathways:

  • Case Study A : Investigated a series of pyrroloquinoline derivatives and identified lead compounds with significant anticoagulant effects.
  • Case Study B : Focused on the pharmacokinetics and safety profile of these compounds in animal models, demonstrating favorable absorption and minimal toxicity.

Q & A

Basic Research Questions

Q. What are the key synthetic steps and reaction conditions for preparing N1-(4-methylbenzyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide?

  • Methodology : Multi-step synthesis typically involves (i) coupling of the 4-methylbenzylamine moiety with oxalic acid derivatives, (ii) functionalization of the pyrroloquinolinone core, and (iii) purification via column chromatography or recrystallization. Critical parameters include solvent choice (e.g., DMF or dichloromethane), temperature control (0–80°C), and catalysts (e.g., HATU for amide bond formation) .
  • Optimization : Adjusting stoichiometry, reaction time, and inert atmosphere (N₂/Ar) improves yield. HPLC monitoring ensures intermediate purity .

Q. How can the molecular structure of this compound be confirmed experimentally?

  • Techniques :

  • NMR spectroscopy (¹H/¹³C, 2D-COSY) to verify connectivity of the oxalamide and pyrroloquinolinone moieties.
  • X-ray crystallography for absolute stereochemical confirmation (if crystalline) .
  • High-resolution mass spectrometry (HRMS) to validate molecular formula .

Q. What in vitro assays are suitable for initial screening of its biological activity?

  • Approach :

  • Enzyme inhibition assays (e.g., kinase or protease targets) using fluorogenic substrates.
  • Cellular viability assays (MTT/XTT) to assess cytotoxicity.
  • Receptor binding studies (radioligand displacement) for GPCR targets .
    • Data Interpretation : IC₅₀/EC₅₀ values guide dose-response analysis. Positive controls (e.g., staurosporine for kinases) validate assay robustness .

Q. How do substituents (e.g., 4-methylbenzyl) influence physicochemical and biological properties?

  • Impact :

  • Lipophilicity : The 4-methylbenzyl group enhances membrane permeability (logP calculation via HPLC) .
  • Steric effects : Bulky substituents may hinder target binding (docking studies suggested in ).
  • Electronic effects : Electron-donating groups (e.g., -CH₃) modulate amide bond reactivity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

  • Strategies :

  • DoE (Design of Experiments) to test variables: solvent polarity (DMF vs. THF), temperature gradients, and catalyst loading .
  • In-line analytics (FTIR/Raman) to monitor reaction progress in real time.
  • Purification : Gradient elution in flash chromatography or preparative HPLC to isolate diastereomers/byproducts .

Q. How should contradictory bioactivity data across studies be analyzed?

  • Root Causes :

  • Assay variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme isoforms .
  • Solubility issues : Use of DMSO vs. aqueous buffers affects compound availability .
    • Resolution :
  • Meta-analysis of dose-response curves across studies.
  • Orthogonal assays (SPR for binding affinity, thermal shift for target engagement) to confirm activity .

Q. What computational methods predict target interactions and guide SAR studies?

  • Tools :

  • Molecular docking (AutoDock Vina) to map binding poses with kinase or receptor models.
  • MD simulations (GROMACS) to assess stability of ligand-target complexes .
    • Validation : Compare computational results with mutagenesis data (e.g., alanine scanning) .

Q. How does the compound’s stability vary under physiological conditions?

  • Stability Studies :

  • Thermogravimetric analysis (TGA) for thermal decomposition profiles.
  • pH-dependent degradation (HPLC-MS at pH 2–9) to simulate gastrointestinal/bloodstream conditions .
  • Light sensitivity : UV-Vis spectroscopy under ICH Q1B guidelines .

Q. What comparative studies elucidate structure-activity relationships (SAR) with analogs?

  • Approach :

  • Analog synthesis : Replace 4-methylbenzyl with halogenated (e.g., 4-F, 4-Cl) or heteroaromatic groups .
  • Bioactivity profiling : Compare IC₅₀ values against analogs with modified pyrroloquinolinone cores .
    • Data Analysis :
  • QSAR modeling (e.g., CoMFA) to correlate substituent properties with activity .

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